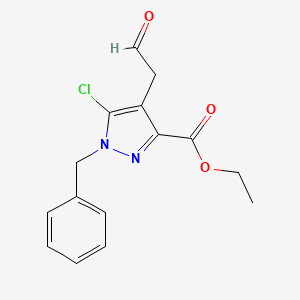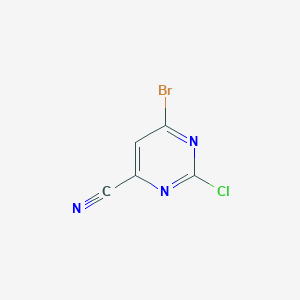![molecular formula C19H32N2O3 B12328508 [(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate](/img/structure/B12328508.png)
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, an amino group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydroxy group: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Introduction of the amino group: This step often involves reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the phenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Formation of the carbamate group: This involves reacting an amine with an isocyanate or chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The carbamate group can be hydrolyzed to form an amine and a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Nitro compounds, sulfonic acids
Hydrolysis: Amines, carboxylic acids
科学的研究の応用
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of [(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate can be compared with similar compounds such as:
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-methylcarbamate: Similar structure but with a methyl group instead of a tert-butyl group.
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-ethylcarbamate: Similar structure but with an ethyl group instead of a tert-butyl group.
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-propylcarbamate: Similar structure but with a propyl group instead of a tert-butyl group.
These compounds share similar chemical properties but differ in their steric and electronic effects due to the different substituents on the carbamate group, which can influence their reactivity and biological activity.
特性
分子式 |
C19H32N2O3 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C19H32N2O3/c1-14(2)12-20-13-16(22)17(11-15-9-7-6-8-10-15)24-18(23)21-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m0/s1 |
InChIキー |
SDSXPEQIXIHEEH-DLBZAZTESA-N |
異性体SMILES |
CC(C)CNC[C@@H]([C@@H](CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O |
正規SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
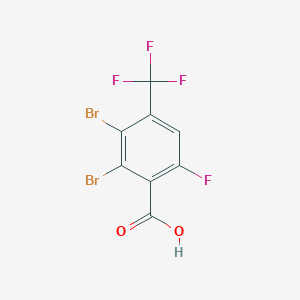
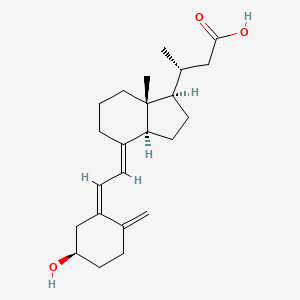

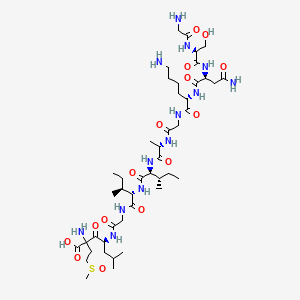

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
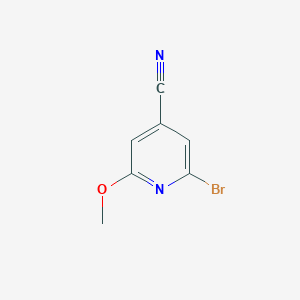
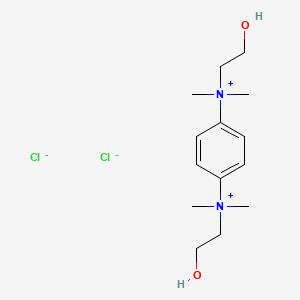

![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)

